Product packaging for Furo[3,2-b]pyridine-3-carboxamide(Cat. No.:CAS No. 112372-22-2)

Furo[3,2-b]pyridine-3-carboxamide

Cat. No.: B048040
CAS No.: 112372-22-2
M. Wt: 162.15 g/mol
InChI Key: GENUAJKKXPWRAL-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B048040 Furo[3,2-b]pyridine-3-carboxamide CAS No. 112372-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)5-4-12-6-2-1-3-10-7(5)6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENUAJKKXPWRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CO2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549941
Record name Furo[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-22-2
Record name Furo[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Privileged Structure in Medicinal Chemistry and Chemical Biology

The Furo[3,2-b]pyridine (B1253681) core is recognized as a "privileged scaffold". nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic distribution and a rigid, planar structure that can effectively interact with the active sites of various enzymes and receptors. nih.gov

The carboxamide group at the 3-position further enhances the drug-like properties of the molecule. It can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity to biological targets. This combination of a privileged core and a key functional group allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities.

Contextual Role in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new pharmaceuticals. The Furo[3,2-b]pyridine (B1253681) system is a prominent member of the furopyridine class of heterocycles. doaj.org Research into furopyridines is driven by their presence in some natural products and their proven efficacy in a variety of therapeutic areas. mdpi.com

The synthesis and functionalization of the Furo[3,2-b]pyridine scaffold are key areas of investigation. nih.govdoaj.org Researchers are continuously developing novel and efficient synthetic methodologies to access this core structure and to introduce a variety of substituents. These efforts are aimed at exploring the structure-activity relationships (SAR) and optimizing the pharmacological profiles of Furo[3,2-b]pyridine-based compounds.

Overview of Core Research Trajectories and Applications

Established Synthetic Routes to the Furo[3,2-b]pyridine Core

The formation of the central furo[3,2-b]pyridine ring system is the critical step in the synthesis of its derivatives. Chemists have developed several reliable methods, which can be broadly categorized into multi-step sequences starting from pre-functionalized heterocycles and more direct cyclization strategies.

One common strategy involves the stepwise construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) scaffold. A patented method illustrates this approach, beginning with a substituted pyridine precursor. The synthesis proceeds through a series of reactions, including refluxing with triphenylphosphine, reaction with formate (B1220265) under basic conditions, and a final cyclization under acidic conditions to yield the furo[3,2-b]pyridine derivative. google.com This multi-step process allows for the controlled introduction of substituents and is suitable for both laboratory-scale preparation and potential industrial production due to its use of readily available starting materials and straightforward reaction conditions. google.com

Another example of a multi-step synthesis starts with a differently substituted pyridine, such as 2,5-dichloronicotinic acid. nih.gov This acid is first converted to its ethyl ester. The subsequent reaction with the alkoxide of ethyl 2-hydroxyacetate leads to a nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring, followed by an intramolecular cyclization to construct the fused furan ring, yielding a furo[2,3-b]pyridine (B1315467) derivative. nih.gov While this example illustrates the synthesis of an isomeric furopyridine, the underlying principle of using a substituted pyridine and a C2-synthon for the furan ring is a key strategy in this class of synthesis.

Modern synthetic methods often employ transition metal-catalyzed reactions to efficiently construct complex heterocyclic systems like the furo[3,2-b]pyridine core in fewer steps.

Rhodium catalysts are powerful tools for atom-economical [2+2+2] cycloaddition reactions to form substituted aromatic and heteroaromatic rings. nih.govnih.gov These reactions can assemble the pyridine ring by reacting diynes with a nitrile source. nih.gov For the synthesis of furo[3,2-b]pyridines, a hypothetical strategy could involve the rhodium-catalyzed cycloaddition of a furan-containing diyne with a suitable nitrile.

While direct literature on a rhodium-catalyzed tandem cyclization-hydroamidation for this compound is specific, the versatility of rhodium catalysis is well-documented for constructing pyridine rings from various precursors. nih.govthieme-connect.de For instance, rhodium(I) complexes effectively catalyze the cycloaddition of diynes and oximes to produce a wide array of substituted pyridines. nih.gov The general mechanism for these cyclotrimerizations involves the oxidative cyclization of two alkyne units with the rhodium(I) catalyst to form a rhodacyclopentadiene intermediate. nih.gov This intermediate then undergoes insertion of the third unsaturated component (e.g., a nitrile or an oxime) followed by reductive elimination to furnish the pyridine ring. nih.gov

Table 1: Examples of Rhodium-Catalyzed Cycloadditions for Pyridine Synthesis
Catalyst SystemReactantsProduct TypeYield
Cationic Rh(I)/dppf complexDiynes and OximesSubstituted PyridinesModerate to Good
[Cp*RhCl2]2-CsOPivα,β-Unsaturated Oximes and Internal AlkynesHighly Substituted PyridinesNot specified
Rh(I) catalystDiynes and YnamidesAniline DerivativesUp to 92%

This table presents examples of rhodium-catalyzed reactions for pyridine synthesis, illustrating the potential of this methodology.

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.orgyoutube.com This reaction is instrumental in constructing the furo[3,2-b]pyridine skeleton through a domino sequence involving an initial coupling followed by a cyclization (heteroannulation) step. nih.gov

The general strategy involves coupling a suitably substituted halopyridine with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the fused furan ring. For instance, a 3-hydroxypyridine (B118123) derivative can be coupled with a terminal alkyne bearing a leaving group. The initial product of the Sonogashira coupling can then cyclize via an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, often promoted by a base or another catalyst.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it highly valuable for the synthesis of complex molecules. wikipedia.org The choice of catalyst, base, and solvent can be optimized to achieve high yields and chemoselectivity, which is particularly important when dealing with poly-functionalized pyridines. nih.gov

Table 2: Key Features of the Sonogashira Coupling Reaction
ComponentCommon ExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Facilitates oxidative addition and reductive elimination. libretexts.org
Copper(I) Co-catalyst CuIActivates the alkyne via formation of a copper acetylide. youtube.com
Base Amines (e.g., Et₃N, piperidine)Neutralizes the HX by-product and aids in catalyst regeneration.
Substrates Aryl/Vinyl Halides (I, Br, Cl, OTf) and Terminal AlkynesThe coupling partners for C-C bond formation.

Synthesis of Key Carboxylic Acid Intermediates

The furo[3,2-b]pyridine-3-carboxylic acid is a crucial intermediate for the synthesis of the final carboxamide. This intermediate is typically prepared by the hydrolysis of a corresponding ester precursor.

The conversion of an ester group to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of furo[3,2-b]pyridine-3-carboxylic acid, the corresponding ethyl or methyl ester is subjected to hydrolysis. This reaction is commonly carried out under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

An analogous procedure is described for the saponification of ethyl 1,4-dihydro-4-oxo Current time information in Oskarshamn, SE.benzofuro[3,2-b]pyridine-3-carboxylate. nih.gov In this case, alkaline hydrolysis of the ester successfully yields the corresponding carboxylic acid. nih.gov This standard procedure is broadly applicable to various furo[3,2-b]pyridine ester derivatives. The precursor, ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, serves as a starting point for such a hydrolysis to access the key carboxylic acid intermediate needed for further functionalization into the target carboxamide.

Oxidative Methods for Carboxylic Acid Formation (Adaptation from analogous systems)

A critical step in the synthesis of this compound is the introduction of the carboxylic acid group at the C3 position. This is often achieved through the oxidation of a suitable precursor. While direct oxidation of the furo[3,2-b]pyridine core can be challenging, methods adapted from analogous heterocyclic systems provide a viable pathway. One such strategy involves the oxidation of a furan ring fused to a pyridine or polypyridine system. nih.gov

A notable example is the permanganate-mediated oxidation of a furan-functionalized polypyridine. nih.gov In this approach, a precursor containing a furan ring is treated with an oxidizing agent like potassium permanganate (B83412) (KMnO₄). This strong oxidant cleaves the furan ring to form two carboxylic acid groups. In the context of a fused furo[3,2-b]pyridine system, if a 3-substituted furan precursor is used, this oxidation can be adapted to selectively form the desired carboxylic acid at the C3 position. This method is advantageous as it often uses readily available starting materials. nih.gov

Functionalization Strategies for Carboxamide Group Introduction

Once the Furo[3,2-b]pyridine-3-carboxylic acid is obtained, the final step is the formation of the carboxamide. This is a crucial transformation, and several reliable methods are available to achieve high yields and purity.

Amide Bond Formation Reactions utilizing Coupling Reagents (e.g., HATU, T3P)

The most direct method for converting a carboxylic acid to a carboxamide is through the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine. Among the most effective and widely used coupling reagents are HATU and T3P. nih.gov

T3P (n-Propanephosphonic Acid Anhydride) is a highly efficient reagent known for its mild reaction conditions and excellent safety profile. ribbitt.com It promotes amide bond formation with minimal side reactions, and crucially, it is known to suppress epimerization, which is vital when dealing with chiral substrates. ribbitt.comorganic-chemistry.org The byproducts of the reaction are water-soluble, simplifying the purification process. ribbitt.comorganic-chemistry.org The combination of T3P with a base like pyridine has been shown to be particularly robust for coupling various amines, including those that are less nucleophilic, providing high yields of the desired amide. nih.gov

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful coupling reagent, prized for its rapid reaction rates. peptide.com It is frequently employed in both solution-phase and solid-phase peptide synthesis due to its high efficiency. nih.gov While highly effective, HATU should be used in stoichiometric amounts relative to the carboxylic acid, as excess reagent can lead to unwanted side reactions with unprotected amine groups. peptide.com

Below is a comparative table of these two common coupling reagents.

Table 1: Comparison of Common Amide Coupling Reagents
Feature T3P (n-Propanephosphonic Acid Anhydride) HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Reactivity High, with good conversion rates. ribbitt.com Very fast reaction kinetics. peptide.com
Epimerization Very low risk of epimerization. ribbitt.comorganic-chemistry.org Generally low epimerization, reacts faster than HBTU. peptide.com
Byproducts Water-soluble, allowing for easy workup. ribbitt.com Requires chromatographic purification to remove.
Handling Non-toxic, non-allergenic, and byproducts are non-hazardous. ribbitt.com Standard handling for chemical reagents.
Conditions Mild reaction conditions. ribbitt.comnih.gov Typically used with a non-nucleophilic base like DIPEA. nih.gov

| Scalability | Suitable for large, kilogram-scale synthesis. organic-chemistry.org | Widely used in both lab and larger scale synthesis. |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, primarily for forming carbon-carbon and carbon-nitrogen bonds. nih.gov While not typically used for the direct formation of an amide bond from a carboxylic acid, they are instrumental in functionalizing the furo[3,2-b]pyridine scaffold, which can be a key part of a strategy to introduce the carboxamide group. nih.gov

For instance, a Buchwald-Hartwig amination could be used to couple an amine to a halogenated furo[3,2-b]pyridine at a specific position. nih.gov This approach would be part of a multi-step synthesis where the installed amino group is then further modified.

Similarly, a Suzuki-Miyaura coupling could be employed to attach a new carbon-based functional group to the heterocyclic core. This is particularly useful for building molecular complexity. A synthetic route could involve coupling a borylated furo[3,2-b]pyridine with a coupling partner that already contains an amide or a group that can be easily converted to an amide. These metal-mediated couplings are noted for their high chemoselectivity and functional group tolerance. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques are often employed.

Metal-Catalyzed Approaches for Milder Conditions and Functional Group Tolerance

The use of transition metal catalysts is fundamental to many modern synthetic strategies for heterocyclic compounds. mdpi.com Metal-catalyzed reactions often proceed under much milder conditions than classical methods, which is crucial for synthesizing complex molecules with sensitive functional groups. acsgcipr.org For the construction of the furo[3,2-b]pyridine scaffold itself, metal catalysis offers convergent and atom-efficient pathways. acsgcipr.orgresearchgate.net For example, copper-mediated oxidative cyclization has been successfully used to assemble the furo[3,2-b]pyridine core. nih.gov Furthermore, iron-catalyzed cyclizations have been developed for pyridine synthesis, offering a less expensive and more environmentally friendly alternative to precious metal catalysts. mdpi.com These approaches provide robust and flexible methods for constructing the this compound framework with high tolerance for a variety of other chemical functionalities on the molecule. nih.govacsgcipr.org

Synthetic Challenges and Considerations

The synthesis of this compound and its analogs is a nuanced process, marked by several challenges that require careful consideration to ensure the desired products are obtained efficiently and with high purity.

Regioselectivity in Ring Fusion and Substitution

A primary challenge in the synthesis of furo[3,2-b]pyridines is controlling the regioselectivity during the crucial ring fusion step. The formation of the furan ring onto the pyridine core can potentially result in different isomers, such as the furo[2,3-b]pyridine or furo[3,2-b]pyridine systems. The desired outcome is dependent on the starting materials and the reaction conditions employed. For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been achieved via a one-pot reaction involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, a process that relies on precise catalytic control to ensure the correct C-C and C-O bond formations for the desired ring system. nih.gov

Furthermore, once the furo[3,2-b]pyridine scaffold is constructed, subsequent substitutions on the heterocyclic core must also be regiochemically controlled. The inherent electronic properties of the fused ring system, with an electron-deficient pyridine ring and an electron-rich furan ring, dictate the positions most susceptible to electrophilic or nucleophilic attack. nih.gov The synthesis of 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines often relies on chemoselective metal-mediated couplings to direct substituents to the desired positions. nih.gov The coordination of borane (B79455) adducts like B3H7 to pyridine derivatives has also been explored to achieve regioselective C(sp3)–H and C(sp2)–H functionalization under mild conditions. rsc.org

Functional Group Compatibility during Multi-Step Synthesis

The construction of a complex molecule like this compound often requires a multi-step synthetic sequence. A significant challenge in this process is ensuring the compatibility of various functional groups present on the starting materials, intermediates, and the final product. The carboxamide group itself, along with any other substituents, must remain intact and not undergo undesired reactions under the conditions used for ring formation or other transformations.

Scalability of Synthetic Pathways for Research and Development

Researchers have focused on developing scalable routes to the furopyridine core. For instance, a four-step synthesis of a furo[2,3-b]pyridine intermediate was successfully executed on a multi-gram scale, with only the final step requiring purification by column chromatography. nih.gov This demonstrates a practical approach to accessing larger quantities of the core structure for further derivatization. Similarly, the use of inexpensive and stable catalysts like Pd/C in combination with ultrasound irradiation represents a strategy to develop more convenient and scalable syntheses of furo[3,2-b]pyridine derivatives. nih.gov

Comparative Analysis of Synthetic Methodologies

Several distinct strategies have been developed for the synthesis of the furo[3,2-b]pyridine scaffold, each with its own set of advantages and disadvantages.

MethodologyDescriptionAdvantagesDisadvantages
Carboxylic Acid Route This approach often begins with a substituted nicotinic acid derivative. mdpi.com For example, 2,5-dichloronicotinic acid can be converted to its ethyl ester, which then serves as a precursor for building the furan ring. nih.govReadily available starting materials. Well-established chemical transformations.May require multiple steps, including esterification and subsequent cyclization reactions. nih.gov
Direct Cyclization These methods involve the formation of the furo[3,2-b]pyridine ring system in a single key step from acyclic or simpler heterocyclic precursors. An example is the reaction of 3-chloro-2-hydroxypyridine with terminal alkynes. nih.govOften shorter synthetic sequences. Can be highly efficient in a one-pot procedure. nih.govMay require specific and sometimes complex starting materials. Control of regioselectivity can be challenging. nih.gov
Metal-Catalyzed Cross-Coupling and Annulation This widely used strategy employs transition metals, typically palladium or copper, to facilitate C-C and C-O bond formation. nih.govresearchgate.net Sonogashira coupling followed by heteroannulation is a common sequence. nih.govHigh efficiency and functional group tolerance. Allows for the introduction of diverse substituents. nih.govThe cost of metal catalysts and ligands can be a factor. Removal of metal residues from the final product is necessary.

One-pot syntheses utilizing palladium catalysis, such as Sonogashira couplings followed by Wacker-type heteroannulations, have been reported for the construction of furopyridines. nih.gov Another approach involves the intramolecular Diels-Alder reaction of a triazine with an alkyne to yield a dihydrofuro[2,3-b]pyridine, which is then oxidized. nih.gov The use of pyridine N-oxides has also been explored to produce 2,3-substituted furo[2,3-b]pyridines. nih.gov

Ultimately, the choice of synthetic methodology depends on the specific target molecule, the desired substitution pattern, and practical considerations such as the scale of the synthesis and the availability of resources.

Intrinsic Reaction Types and Identified Reactive Sites

The reactivity of this compound is dictated by its constituent functional groups and aromatic systems. The primary reactive sites include the furan and pyridine rings, as well as the carboxamide functional group at the 3-position. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, while the furan ring is more susceptible to electrophiles. nih.govscribd.com Conversely, the pyridine ring is activated for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom (C-7 and C-5). quimicaorganica.orgquora.com The carboxamide group itself can undergo reactions such as hydrolysis, reduction, or dehydration.

The Furo[3,2-b]pyridine scaffold can undergo oxidation reactions, typically targeting the furan ring or side chains, although the pyridine ring is relatively resistant. The carboxamide group at the 3-position can be hydrolyzed and the resulting carboxylic acid can be subject to further reactions, or the group itself can be directly oxidized. For instance, treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to the formation of Furo[3,2-b]pyridine-3-carboxylic acid.

Table 1: Oxidation of this compound

Oxidizing Agent Major Product Reference
Potassium Permanganate (KMnO₄) Furo[3,2-b]pyridine-3-carboxylic acid

The carboxamide group is readily reducible to an amine functionality. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the this compound into the corresponding (Furo[3,2-b]pyridin-3-yl)methanamine, providing a key synthetic route to introduce an aminomethyl group at the 3-position.

Table 2: Reduction of this compound

Reducing Agent Major Product Reference

The distinct electronic properties of the two fused rings govern the regioselectivity of substitution reactions.

Nucleophilic Substitution: The pyridine moiety of the scaffold is electron-deficient, making it susceptible to nucleophilic attack, especially when a good leaving group is present. scribd.comquora.com Nucleophilic aromatic substitution (SNAr) is favored at the C-5 and C-7 positions, which are para and ortho to the ring nitrogen, respectively. quimicaorganica.orgquora.com The intermediate anion formed during attack at these positions is stabilized through resonance involving the electronegative nitrogen atom. quora.com

Electrophilic Substitution: Electrophilic attack on the Furo[3,2-b]pyridine system is more complex. The pyridine ring is strongly deactivated towards electrophiles. scribd.com If forced under harsh conditions, substitution would be predicted to occur at the C-6 position (meta to the nitrogen), avoiding the formation of an unstable, positively charged intermediate on the nitrogen atom. quora.compearson.com In contrast, the furan ring is electron-rich and readily undergoes electrophilic substitution. mdpi.com The preferred site for electrophilic attack on the furan portion is the C-2 position, which is adjacent to the oxygen atom and not part of the fusion.

Role as a Precursor and Building Block in the Synthesis of More Complex Heterocyclic Systems

The Furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of highly selective kinase inhibitors. researchgate.netnih.govmedchemexpress.comsigmaaldrich.com Its value as a building block stems from the ability to selectively functionalize it at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Synthetic strategies often involve the initial assembly of the Furo[3,2-b]pyridine scaffold, for example, through copper-mediated oxidative cyclization, followed by chemoselective, metal-catalyzed cross-coupling reactions to install various substituents. researchgate.netnih.gov The ability to introduce functional handles at different positions enables its use in synthesizing diverse libraries of compounds. For example, 3,5-disubstituted and 3,5,7-trisubstituted Furo[3,2-b]pyridines have been prepared to yield potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. researchgate.netnih.gov The analogous thieno[3,2-b]pyridine (B153574) scaffold has been functionalized using Suzuki-Miyaura cross-coupling reactions to produce novel anti-cancer agents, a strategy that is also applicable to the Furo[3,2-b]pyridine system. mdpi.com

Regioselective Functionalization and Metalation Studies of the Furo[3,2-b]pyridine Scaffold

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of heterocyclic systems. For the Furo[3,2-b]pyridine scaffold, this approach allows for the introduction of electrophiles at specific positions that might be inaccessible through classical electrophilic substitution reactions.

Detailed studies have demonstrated the feasibility of successive regioselective lithiation to generate polyfunctionalized Furo[3,2-b]pyridines. acs.org This method allows for controlled, stepwise introduction of different functional groups onto the heterocyclic core. The process typically involves using a strong lithium base, such as n-butyllithium (n-BuLi), often in the presence of a directing group or an additive, to deprotonate the most acidic proton on the ring. The resulting lithiated intermediate can then be trapped with a variety of electrophiles. This process can be repeated at a different position to introduce a second or third functional group, leading to highly decorated Furo[3,2-b]pyridine derivatives. acs.org The regioselectivity of lithiation is influenced by factors such as the position of existing substituents and the reaction conditions. For instance, lithiation of 3-substituted furans can occur preferentially at the sterically hindered C-2 position due to electronic stabilization of the intermediate anion. uoc.gr

Palladium-Catalyzed Direct Arylation at C-3 and C-7 Positions

The functionalization of the furo[3,2-b]pyridine core can be selectively achieved through palladium-catalyzed direct arylation. Research has established a method for the selective diarylation of 2-substituted furo[3,2-b]pyridines at both the C-3 and C-7 positions. researchgate.net This represents a significant advancement, as it allows for the introduction of aryl groups at two distinct sites on the heterocyclic system.

An unconventional reactivity is observed due to the annulation of the pyridine and furan rings, leading to an unprecedented activation of the C-7-H bond. researchgate.net The process is typically performed in two steps, enabling the sequential introduction of different aryl groups if desired. The reaction mechanism is believed to proceed through a concerted metallation-deprotonation (CMD) pathway for both arylation events. researchgate.net The presence of a pivalic acid additive is crucial, as it facilitates this CMD pathway. researchgate.net

This direct C-H arylation strategy offers a more efficient alternative to traditional cross-coupling reactions, which would require prior halogenation or activation of the C-3 and C-7 positions. The ability to directly use C-H bonds for coupling simplifies the synthesis of complex diarylated furo[3,2-b]pyridine derivatives. researchgate.net

Table 1: Key Features of Palladium-Catalyzed Direct Arylation

Feature Description Source
Reaction Type Palladium-Catalyzed Direct C-H Arylation researchgate.net
Positions C-3 and C-7 of the furo[3,2-b]pyridine core researchgate.net
Key Additive Pivalic Acid researchgate.net
Proposed Mechanism Concerted Metallation-Deprotonation (CMD) researchgate.net

| Significance | Enables selective diarylation and activation of the C-7-H bond | researchgate.net |

Transformations Involving N-Oxide Derivatives (e.g., Cyanation, Chlorination)

The chemical behavior of the furo[3,2-b]pyridine scaffold can be further expanded by converting it to its N-oxide derivative. The introduction of the N-oxide functionality activates the pyridine ring, making it susceptible to nucleophilic attack and rearrangement reactions. Studies on 3-bromofuro[3,2-b]pyridine (B1584629) N-oxide demonstrate key transformations such as cyanation and chlorination. elsevierpure.com

Cyanation: The cyanation of 3-bromofuro[3,2-b]pyridine N-oxide is accomplished using trimethylsilyl (B98337) cyanide (TMSCN). This reaction typically introduces a cyano group at the α-position of the pyridine ring (C-7). elsevierpure.com

Chlorination: Treatment of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) results primarily in the formation of chlorofuran derivatives. This outcome is distinct from other furopyridine isomers, where chlorination tends to occur on the pyridine ring. elsevierpure.com This highlights how the specific arrangement of the fused rings in the [3,2-b] isomer directs the regioselectivity of the reaction. elsevierpure.com

These transformations of the N-oxide provide valuable pathways to introduce diverse functional groups onto the furo[3,2-b]pyridine framework, which may not be accessible through direct methods on the parent heterocycle. elsevierpure.com

Table 2: Reactivity of 3-Bromofuro[3,2-b]pyridine N-Oxide

Transformation Reagent Primary Product Type Source
Cyanation Trimethylsilyl cyanide (TMSCN) α-Cyanopyridine derivative elsevierpure.com

| Chlorination | Phosphorus oxychloride (POCl₃) | Chlorofuran derivative | elsevierpure.com |

Development of this compound Analogs and Derivatives

The furo[3,2-b]pyridine scaffold is of growing interest in medicinal chemistry, often considered an isostere of the azaindole core. nih.gov Its unique structure, combining an electron-deficient pyridine ring with an electron-rich furan ring, makes it a valuable template for designing molecules that can interact with biological targets. nih.gov The development of analogs of this compound often focuses on modifying the core structure to explore structure-activity relationships (SAR) for various therapeutic targets, such as protein kinases. nih.gov

One strategy to alter the selectivity profile of kinase inhibitors is to use isosteric replacements like the furo[2,3-b]pyridine core to modify hydrogen bond interactions with the enzyme's hinge region. nih.gov This principle can be extended to the furo[3,2-b]pyridine system. Synthetic routes are often designed to produce a core structure with functional handles at specific positions, allowing for subsequent diversification through methods like palladium-mediated cross-coupling reactions. nih.gov

Analog development can involve:

Scaffold Hopping: Replacing a known active core (like a picolinamide) with the thieno[3,2-b]pyridine-5-carboxamide or a similar furopyridine core to discover novel and potent compounds. nih.gov

Substitution at Various Positions: Introducing different chemical groups at open positions on the furan or pyridine rings to modulate potency, selectivity, and pharmacokinetic properties.

Modification of the Carboxamide Group: Altering the amide portion of the molecule to interact with different pockets of a target protein. For instance, reacting the corresponding carboxylic acid with various heterocyclic amines can generate a library of diverse amide analogs. nih.gov

The synthesis of novel furopyrimidine derivatives, which share a similar fused heterocyclic nature, for evaluation as anticancer agents further underscores the strategy of using these scaffolds to develop new therapeutic candidates. rsc.org

Structure Activity Relationship Sar Studies of Furo 3,2 B Pyridine 3 Carboxamide Derivatives

Influence of the Fused Furan-Pyridine Ring System on Biological Activity

The fused furo[3,2-b]pyridine (B1253681) core is a key structural element that imparts significant biological activity. This bicyclic heteroaromatic system, consisting of an electron-rich furan (B31954) ring fused to an electron-deficient pyridine (B92270) ring, serves as a versatile scaffold for designing inhibitors of various enzymes, including kinases. nih.gov The unique electronic properties and rigid conformation of this ring system contribute to its ability to bind with high affinity to the active sites of target proteins. nih.govijabbr.com

Research has shown that the furo[3,2-b]pyridine core can act as a hinge-binding motif in kinase inhibitors, a critical interaction for potent inhibition. nih.gov The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can participate in hydrogen bonding interactions with the kinase hinge region, thereby anchoring the inhibitor in the active site. researchgate.netnumberanalytics.comnih.gov The development of furo[3,2-b]pyridine derivatives as potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway highlights the importance of this scaffold. researchgate.netnih.gov

Impact of Substituent Modifications at the Carboxamide Moiety

SAR studies have demonstrated that modifications to the carboxamide group can have a profound impact on potency and pharmacokinetic properties. For instance, the nature of the substituents on the amide nitrogen can modulate the compound's solubility, metabolic stability, and cell permeability. nih.govplos.org The strategic placement of various chemical groups on the carboxamide moiety allows for the fine-tuning of the inhibitor's properties to achieve the desired therapeutic profile.

Critical Role of Hydrogen Bond Donor and Acceptor Groups in Target Binding

Hydrogen bonds are fundamental to the specific recognition and binding between a ligand and its biological target. researchgate.netnumberanalytics.comnih.gov In the context of furo[3,2-b]pyridine-3-carboxamide derivatives, both hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) groups play a pivotal role in establishing high-affinity interactions with the target protein. researchgate.netnumberanalytics.comnih.gov

The carboxamide functional group itself contains both an HBD (the N-H group) and an HBA (the carbonyl oxygen), enabling it to form multiple hydrogen bonds with amino acid residues in the active site. researchgate.netnumberanalytics.comnih.gov Furthermore, the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can also act as HBAs. ijabbr.com The precise arrangement and orientation of these HBDs and HBAs are critical for achieving high potency and selectivity. researchgate.netnumberanalytics.com Molecular docking studies have often been employed to visualize and understand these key hydrogen bonding interactions, guiding the rational design of more effective inhibitors. nih.gov

Positional Isomerism and Bioisosteric Replacements in Furo[3,2-b]pyridine Systems

The exploration of positional isomers and bioisosteric replacements is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. In the case of furo[3,2-b]pyridine systems, this has involved the investigation of alternative fusion patterns of the furan and pyridine rings, as well as the replacement of the furan ring with other five-membered heterocycles.

Comparative Analysis with Furo[2,3-b]pyridine (B1315467) Derivatives

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, represent a closely related class of isomers to the furo[3,2-b]pyridines. researchgate.net This scaffold has also been identified as a privileged structure in drug discovery and has been utilized in the development of inhibitors for various kinases, including Lck and Akt kinases, and as tubulin polymerization inhibitors. researchgate.netnih.gov Like their furo[3,2-b]pyridine counterparts, furo[2,3-b]pyridine derivatives can act as hinge binders in kinase active sites. nih.gov

Below is a table comparing the inhibitory activities of representative furo[2,3-b]pyridine derivatives against various targets.

CompoundTargetIC₅₀ (µM)Reference
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93 nih.gov
Dihydrofuro[2,3-b]pyridine derivative 21 IRAK40.0062 nih.gov
Dihydrofuro[2,3-b]pyridine derivative 38 IRAK40.0073 nih.gov

Comparative Analysis with Furo[2,3-c]pyridine Derivatives

Furo[2,3-c]pyridine derivatives represent another isomeric scaffold. While less explored than the b-fused systems, they have also been investigated for their biological potential. For instance, certain furo[3,2-c]pyridine (B1313802) derivatives, which are isomeric to the title compound class, have shown promising antitumor activity against esophageal cancer cell lines. mdpi.com The different arrangement of the fused rings in furo[2,3-c]pyridines can lead to distinct SAR profiles compared to the furo[3,2-b] and furo[2,3-b] isomers.

Exploration of Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as Bioisosteres

Pyrrolo[3,2-b]pyridine derivatives have been investigated as potent inhibitors of various enzymes. For example, they have shown inhibitory activity against FGFR2 and FGFR3. nih.gov The pyrrole (B145914) nitrogen introduces an additional hydrogen bond donor, which can form new interactions with the target protein, and its basicity can influence solubility and target engagement. However, this bioisosteric replacement can also introduce challenges, such as altered metabolic stability.

Computational Chemistry and Molecular Modeling of Furo 3,2 B Pyridine 3 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, forecasting the affinity and interaction type. researchgate.net For Furo[3,2-b]pyridine-3-carboxamide, docking studies have been instrumental in elucidating its mechanism of action by identifying its interactions with key biological targets.

Detailed Research Findings: The core structure of this compound, featuring a fused furan (B31954) and pyridine (B92270) ring system, along with a crucial carboxamide group, allows it to fit into the binding pockets of various proteins. The carboxamide group, in particular, is significant for its ability to form hydrogen bonds, which are vital for stabilizing the ligand-target complex.

Studies have shown that this compound and its derivatives can effectively bind to the ATP-binding pockets of several kinases. Molecular docking simulations for analogous compounds have revealed specific interactions with hinge-region amino acid residues, which are critical for kinase inhibition. For instance, in related furopyrimidine structures docked with the Epidermal Growth Factor Receptor (EGFR), interactions include π-stacking between the fused ring system and aromatic amino acid residues, alongside hydrogen bonds formed by functional groups with residues such as Arginine (Arg) and Lysine (Lys). mdpi.com

Key molecular targets identified for this compound and its analogs through docking studies include:

Serine/threonine kinase AKT1

Estrogen Receptor Alpha

Human Epidermal Growth Factor Receptor 2 (HER2)

Cyclooxygenase (COX) enzymes nih.gov

DNA Gyrase nih.gov

These studies help to rationalize the observed biological activities and guide the structural modifications needed to enhance binding affinity and selectivity.

Target Protein Key Interacting Residues (Examples from Analogs) Type of Interaction Reference
EGFR KinaseArg841, Lys913, Ala722, Trp880Hydrogen Bonding, π-Stacking mdpi.com
DNA GyraseNot SpecifiedNot Specified nih.gov
AKT1 KinaseNot SpecifiedNot Specified

In Silico Predictions of Binding Affinity, Selectivity, and Biological Activity

Beyond simply predicting the binding pose, computational methods can quantify the binding affinity and predict the biological activity of a compound. These predictions are crucial for ranking potential drug candidates before their synthesis.

Detailed Research Findings: The biological activity of this compound derivatives has been linked to the inhibition of specific enzymes and signaling pathways. The furo[3,2-b]pyridine (B1253681) scaffold has been identified as a potent inhibitor of cdc-like kinases (CLKs) and a modulator of the Hedgehog signaling pathway. Free-energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to rank derivatives based on their predicted binding affinity to a target.

For related scaffolds, such as pyrrolo[3,2-b]pyridines, derivatives have demonstrated potent and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov For example, one such derivative, compound 10z , showed single-digit nanomolar activity against wild-type FGFR4 and its mutants, while having a minimal effect on other FGFR isoforms, indicating high selectivity. nih.gov Similarly, in the context of tuberculosis research, derivatives of related scaffolds have exhibited sub-micromolar inhibition against the kinase DprE1.

These in silico predictions of high binding affinity and selectivity correlate well with the observed anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds.

Compound Scaffold Target Predicted/Measured Affinity (Example) Predicted Biological Activity Reference
Pyrrolo[3,2-b]pyridineFGFR4IC₅₀ = 32-94 nMAnticancer (Hepatocellular Carcinoma) nih.gov
Imidazo[1,2-a]pyridineQcrB (M. tuberculosis)Binding Affinity = -6.8 kcal/molAnti-tubercular amazonaws.com
Furo[3,2-b]pyridinecdc-like kinases (CLKs)Potent InhibitionModulation of Hedgehog Pathway

Theoretical Calculations (e.g., Density Functional Theory, Molecular Mechanics) for Structural and Electronic Properties

Theoretical calculations, particularly those using Density Functional Theory (DFT), provide fundamental information about the structural and electronic properties of this compound. These calculations underpin our understanding of the molecule's intrinsic reactivity, stability, and spectroscopic characteristics.

Detailed Research Findings: DFT methods, such as B3LYP with a 6-31G* basis set, are commonly used to optimize the molecular geometry, calculating parameters like bond lengths and angles. niscair.res.in These optimized structures represent the molecule's most stable three-dimensional conformation.

Furthermore, DFT is employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. niscair.res.in This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Theoretical calculations are also used to predict spectroscopic data. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be compared against experimental data to confirm the chemical structure and assign ambiguous peaks. Similarly, vibrational frequencies can be calculated and compared with experimental infrared spectra to aid in structural elucidation. nih.gov

Calculated Property Computational Method Significance Reference
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31G*)Predicts stable 3D structure, bond lengths, and angles. niscair.res.in
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and kinetic stability. niscair.res.in
NMR Chemical ShiftsDFTAids in structural verification against experimental data.
Molecular ConformationsDFTInvestigates rotational barriers and conformational preferences. nih.govnih.gov
Electron DensityAdaptive DFT (e.g., aPBE0)Describes the distribution of electrons in the molecule. scribd.com

Prediction of Drug-Likeness and Relevant Physicochemical Parameters for Biological Compatibility

For a compound to be a viable drug candidate, it must possess a suitable profile of physicochemical properties that allow for absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties and assess the "drug-likeness" of compounds like this compound.

Detailed Research Findings: The drug-likeness of a compound is often initially assessed using frameworks like Lipinski's Rule of Five. For related heterocyclic carboxamides, in silico analyses have predicted zero violations of these rules, suggesting good potential for oral bioavailability. amazonaws.com

Specialized software and web tools, such as SwissADME, are used to calculate a range of critical parameters. nih.gov The partition coefficient (LogP) is a measure of lipophilicity, which affects solubility and membrane permeability. The carboxamide group is known to enhance aqueous solubility, a favorable property for biological compatibility. The topological polar surface area (TPSA) is another key descriptor that correlates with drug transport characteristics.

Pharmacokinetic predictions for analogous structures, such as furopyrimidine derivatives, have shown moderate water solubility, good gastrointestinal absorption, and an inability to cross the blood-brain barrier, which can be advantageous for avoiding central nervous system side effects. nih.gov Furthermore, toxicity predictions for related imidazopyridine-carboxamides indicated a low risk of carcinogenicity or cytotoxicity. amazonaws.com

Parameter Predicted Value (Examples from Analogs) Importance in Drug Design Reference
Lipinski's Rule of Five0 ViolationsPredicts oral bioavailability amazonaws.com
LogP (Lipophilicity)2.58 - 3.23Influences solubility and membrane permeability nih.gov
Water SolubilityModerateEssential for absorption and distribution nih.gov
Gastrointestinal (GI) AbsorptionHighKey for oral drug efficacy amazonaws.comnih.gov
Blood-Brain Barrier (BBB) PermeabilityNoPredicts potential for CNS effects nih.gov
Toxicity (e.g., Carcinogenicity)Inactive / Non-toxicAssesses safety profile amazonaws.com

Mechanistic Insights into Biological Target Interaction of Furo 3,2 B Pyridine 3 Carboxamide

Mechanisms of Selective Kinase Inhibition (e.g., Cdc-Like Kinases, AKT1)

Derivatives of furo[3,2-b]pyridine (B1253681) have been identified as potent and highly selective inhibitors of several protein kinases, which are crucial regulators of cellular processes. researchgate.netnih.gov

Cdc-Like Kinases (CLKs): The furo[3,2-b]pyridine core is a novel scaffold for potent and highly selective inhibitors of CLKs. researchgate.netnih.gov These kinases are involved in pre-mRNA splicing. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective CLK inhibitors. researchgate.netnih.gov Some derivatives exhibit sub-micromolar activity against these kinases. Structural analysis reveals that these inhibitors can adopt a binding mode that engages the back pocket of the kinase, a region that varies significantly between different kinases, which contributes to their high selectivity. researchgate.net

AKT1 (Protein Kinase B): Molecular docking studies have indicated that furo[3,2-b]pyridine-3-carboxamide can bind to the serine/threonine kinase AKT1. This interaction is significant as the PI3K/AKT pathway is a key signaling cascade that, when dysregulated, contributes to uncontrolled cell growth and cancer. nih.gov By binding to AKT1, these compounds can disrupt survival signaling pathways. The furopyrimidine scaffold, a related structure, is known to be a key component in many cytotoxic agents due to its ability to optimize target interactions. nih.gov

Table 1: Kinase Inhibition by Furo[3,2-b]pyridine Derivatives

Kinase Target Type of Inhibition Significance of Inhibition
Cdc-Like Kinases (CLKs) Potent and highly selective inhibition. researchgate.netnih.gov Disruption of pre-mRNA splicing.

| AKT1 | Binding and disruption of signaling pathways. | Interruption of cell survival signals. |

Pathways Involved in Hedgehog Signaling Pathway Modulation

The furo[3,2-b]pyridine scaffold has been identified as an effective modulator of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. researchgate.net

Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines that were found to be inactive as kinase inhibitors demonstrated sub-micromolar modulation of the Hedgehog pathway. researchgate.netnih.gov The canonical Hh signaling pathway activation leads to the increased expression of the GLI family zinc finger 1 (Gli1) gene. nih.gov Furo[3,2-b]pyridine derivatives can modulate this pathway, representing a potential therapeutic strategy. researchgate.netnih.gov

Interactions and Modulation of Metalloenzymes (e.g., Manganese(II), Cobalt(II), Nickel(II) Complexes)

The furo[3,2-b]pyridine structure exhibits stability in metal coordination. The fused furan (B31954) ring, in particular, enhances chelation stability, making these compounds superior in certain applications compared to non-fused analogues.

Research on the related furo[3,2-b]pyrrole-5-carboxhydrazides has demonstrated their use as ligands for the synthesis of Copper (Cu), Cobalt (Co), and Nickel (Ni) complexes. nih.govsciforum.net These carboxhydrazide derivatives form stable complexes with these metal ions. nih.govsciforum.net While this research is on a related but different core structure, it highlights the potential of the broader class of furo-fused heterocycles to interact with and form complexes with metalloenzymes. The stability of furo[3,2-b]pyridines in metal coordination with ions like Manganese(II) and Cobalt(II) has been noted.

Table 2: Interaction with Metal Ions

Metal Ion Interaction Type
Manganese(II) Stable metal coordination.
Cobalt(II) Stable metal coordination.
Nickel(II) Formation of complexes with related structures. nih.govsciforum.net

| Copper(II) | Formation of complexes with related structures. nih.govsciforum.net |

Characterization of Receptor Binding Modes (e.g., Estrogen Receptor Alpha, Human Epidermal Growth Factor Receptor 2)

Molecular docking studies have been employed to understand the binding of this compound to important cellular receptors.

Estrogen Receptor Alpha (ERα): The compound has been shown to bind to Estrogen Receptor Alpha. This interaction suggests a potential to modulate estrogenic effects, which is a key therapeutic strategy in hormone-dependent cancers.

Human Epidermal Growth Factor Receptor 2 (HER2): Binding to HER2 has also been predicted through molecular docking. HER2 is a receptor tyrosine kinase that is overexpressed in some cancers, and its inhibition can prevent tumor proliferation.

Table 3: Receptor Binding of this compound

Receptor Target Predicted Interaction Potential Effect
Estrogen Receptor Alpha (ERα) Binding to the receptor. Modulation of estrogenic effects.

| Human Epidermal Growth Factor Receptor 2 (HER2) | Binding to the receptor. | Inhibition of tumor proliferation. |

Binding Interactions with Specific Enzymes (e.g., Dihydrofolate Reductase, Thymidylate Synthase)

While direct studies on the interaction of this compound with Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are not prevalent, research on the isomeric furo[2,3-d]pyrimidine (B11772683) system provides valuable insights.

Classical antifolate analogues containing the furo[2,3-d]pyrimidine ring system have been synthesized as potential dual inhibitors of TS and DHFR. drugbank.com These compounds were designed to interfere with the folate pathway, which is essential for DNA synthesis and cell proliferation. The classical analogues demonstrated moderate to good inhibitory activity against DHFR. drugbank.com However, they were found to be inactive against TS. drugbank.com These findings in a closely related isomeric system suggest that the furo-pyridine scaffold has the potential to be developed into inhibitors of enzymes within the folate pathway, although the specific isomeric arrangement is critical for activity.

Analytical Techniques for Structural Elucidation and Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of furo[3,2-b]pyridine-3-carboxamide derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in confirming the regiochemistry and the specific positions of substituents on the fused ring system.

In ¹H NMR spectra, the aromatic protons of the furo[3,2-b]pyridine (B1253681) core typically appear as distinct multiplet signals in the range of δ 7.2–8.5 ppm. For instance, in a series of N'-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazides, the H-2 proton of the pyran ring resonates at approximately δ 8.81–8.93 ppm, while the H-6 proton of the pyrrole (B145914) ring is observed between δ 7.36–7.95 ppm. nih.gov

¹³C NMR spectroscopy provides valuable information about the carbon framework. The carbonyl carbon of a carboxamide or carboxylic acid group in similar heterocyclic systems resonates at a characteristic downfield chemical shift. For the parent furo[3,2-b]pyridine, ¹³C NMR data is available for comparison. nih.gov

Fluorine-19 (¹⁹F) NMR is particularly useful for analyzing fluorinated derivatives of this compound. This technique is highly sensitive to the chemical environment of the fluorine atoms, providing clear signals that can confirm the successful incorporation and position of fluorine substituents within the molecule.

Table 1: Representative ¹H NMR Spectral Data for Furo[3,2-b]pyridine Derivatives

Compound/Fragment Proton Chemical Shift (δ, ppm)
Furo[3,2-b]pyridine Core Aromatic Protons 7.2–8.5
N′-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazide H-2 (Pyran) 8.81–8.93 nih.gov

Mass Spectrometry (e.g., HR-ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its analogs. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is frequently employed to validate the molecular formula of newly synthesized compounds with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com This hyphenated technique is crucial for analyzing complex reaction mixtures, identifying metabolites, and assessing the purity of the target compound. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, helping to elucidate the connectivity of the molecule. researchgate.net Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, IR spectra typically show characteristic absorption bands corresponding to the various functional groups.

For example, in related N′-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazides, characteristic IR peaks are observed for the N-H stretch (around 3442 cm⁻¹), C=O stretch of the amide and other carbonyls (in the range of 1624-1648 cm⁻¹), and C=N bond (around 1630 cm⁻¹). nih.gov The presence of the fused aromatic system is also indicated by specific bands in the fingerprint region.

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

Functional Group Wavenumber (cm⁻¹)
N-H Stretch ~3442 nih.gov
C=O Stretch (Amide) 1624-1648 nih.gov

X-ray Crystallography for Detailed Structural Analysis and Ligand-Target Complexes

Furthermore, X-ray crystallography is instrumental in studying the interactions between a furo[3,2-b]pyridine-based ligand and its biological target, such as a protein kinase. nih.gov By co-crystallizing the compound with the target protein, researchers can obtain a detailed view of the binding mode, including the specific hydrogen bonds and other non-covalent interactions that are crucial for biological activity. This information is vital for structure-based drug design and the optimization of lead compounds.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to separate the target compound from starting materials, byproducts, and other impurities. bldpharm.com These methods offer high resolution and sensitivity, allowing for the accurate quantification of purity.

The choice of the stationary phase, mobile phase, and detector is optimized to achieve the best separation. Purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. These techniques are crucial for ensuring that the compound meets the high purity standards required for further biological testing and other applications.

UV-Visible Spectroscopy for Electronic Transitions and pH-Dependent Behavior

UV-Visible spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The resulting spectrum, with its characteristic absorption maxima (λmax), provides insights into the conjugated system of the fused rings.

This technique can also be employed to investigate the pH-dependent behavior of the compound. Changes in the UV-Vis spectrum as a function of pH can indicate protonation or deprotonation events, providing information about the pKa values of the molecule. This is particularly relevant for understanding the compound's properties in a biological environment. For example, studies on furopyridone derivatives have utilized UV-Vis spectroscopy in their analysis. mdpi.com

Future Directions and Emerging Research Areas for Furo 3,2 B Pyridine 3 Carboxamide

Development of Novel Derivatization Strategies for Enhanced Biological Profile

The functionalization of the furo[3,2-b]pyridine (B1253681) core and the carboxamide moiety is a critical strategy for optimizing the pharmacological properties of these compounds. Future research will focus on innovative synthetic methodologies to create diverse libraries of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the regioselective functionalization of the furo[3,2-b]pyridine scaffold. Directed metalation, particularly lithiation, allows for the introduction of various electrophiles at specific positions that are not readily accessible through classical electrophilic substitution reactions. This enables the synthesis of 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines, which have shown distinct biological activities. For instance, chemoselective metal-mediated couplings have been instrumental in preparing a diverse set of target compounds for screening. researchgate.net

Furthermore, modifications of the carboxamide group are being explored to enhance target engagement and modulate physicochemical properties. The synthesis of N-substituted analogs allows for the introduction of a wide range of functional groups, which can influence solubility, cell permeability, and metabolic stability. Structure-activity relationship (SAR) studies of these derivatives are crucial for understanding how different substituents impact biological activity and for guiding the design of next-generation compounds. nih.gov

The development of one-pot synthesis methods, such as those utilizing Pd/C-Cu catalysis assisted by ultrasound, offers a more efficient and scalable route to 2-substituted furo[3,2-b]pyridine derivatives. nih.gov These streamlined synthetic approaches will facilitate the rapid generation of compound libraries for high-throughput screening and lead optimization.

Exploration of Undiscovered Biological Targets and Signaling Pathways

While initial research has focused on the kinase inhibitory activity of furo[3,2-b]pyridine derivatives, emerging evidence suggests that this scaffold can modulate other important biological targets and signaling pathways. nih.gov Future investigations will aim to elucidate these novel mechanisms of action and identify new therapeutic opportunities.

A significant area of emerging interest is the modulation of the Hedgehog signaling pathway . nih.govsci-hub.se Inappropriate activation of this pathway is implicated in various cancers. sci-hub.se Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed sub-micromolar modulators of this pathway. researchgate.netnih.gov This discovery opens up a new avenue for the development of Furo[3,2-b]pyridine-3-carboxamide-based anticancer agents with a distinct mechanism of action from traditional kinase inhibitors.

Another promising and relatively underexplored target is Sirtuin 1 (SIRT1) , a NAD+-dependent deacetylase involved in a variety of cellular processes, including metabolism, inflammation, and neurodegeneration. nih.govacs.org A furo[3,2-b]pyridine derivative has shown encouraging inhibitory activity against SIRT1, in addition to its cytotoxic effects on cancer cell lines. nih.gov Further exploration of the interaction between this compound derivatives and sirtuins could lead to the development of novel therapeutics for a range of diseases.

The table below summarizes the emerging biological targets for Furo[3,2-b]pyridine derivatives:

Biological TargetTherapeutic AreaReference
Hedgehog Signaling PathwayCancer researchgate.netnih.govsci-hub.se
Sirtuin 1 (SIRT1)Cancer, Metabolic Disorders, Neurodegeneration nih.govacs.org

Integration of Advanced Computational Modeling for De Novo Compound Design

The integration of advanced computational modeling techniques is set to revolutionize the de novo design of this compound derivatives. In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can significantly accelerate the drug discovery process by predicting the binding affinity and biological activity of virtual compounds before their synthesis.

Molecular docking studies have already been employed to understand the binding modes of pyridine-carboxamide analogs within the active sites of their biological targets. nih.govresearchgate.net These computational models provide valuable insights into the key interactions between the ligand and the protein, guiding the rational design of more potent and selective inhibitors. For example, docking studies can help identify optimal substituents on the furo[3,2-b]pyridine core to enhance binding affinity and specificity. nih.gov

Future research will likely see the increased application of more sophisticated computational methods, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, to more accurately predict the binding free energies of novel this compound derivatives. These methods can provide a more dynamic and realistic representation of the ligand-protein interactions, leading to more reliable predictions of biological activity.

The use of artificial intelligence and machine learning algorithms for de novo drug design is another exciting frontier. These technologies can analyze vast datasets of chemical structures and biological activities to identify novel this compound scaffolds with desired pharmacological properties, moving beyond incremental modifications of existing compounds.

Interdisciplinary Collaborative Research Initiatives in Chemical Biology and Organic Synthesis

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future development of this compound will be driven by synergistic efforts between researchers in chemical biology, organic synthesis, computational chemistry, and pharmacology.

Organic synthesis plays a fundamental role in creating the diverse chemical matter needed for biological screening. The development of novel and efficient synthetic routes is crucial for accessing new derivatives and for the large-scale production of lead compounds. mdpi.com

Chemical biology provides the tools and techniques to probe the biological activity of these compounds and to identify their molecular targets. This includes high-throughput screening assays, mechanism of action studies, and the development of chemical probes to study cellular signaling pathways. sci-hub.se

The integration of computational chemistry provides a rational basis for compound design and helps to prioritize synthetic efforts. The synergy between in silico predictions and experimental validation is a powerful strategy for accelerating the discovery of new drug candidates. researchgate.net

Such interdisciplinary collaborations are essential for a comprehensive understanding of the therapeutic potential of the this compound scaffold. By combining their expertise, researchers from different fields can more effectively navigate the challenges of drug discovery and translate basic research findings into clinical applications. The identification of the furo[3,2-b]pyridine core as a privileged scaffold for both kinase inhibitors and Hedgehog pathway modulators is a testament to the success of such collaborative efforts. researchgate.netsci-hub.se

Q & A

Basic Research Questions

Q. What are the established synthetic routes for furo[3,2-b]pyridine-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include cyclization (e.g., Rh-catalyzed tandem reactions) to construct the fused furopyridine core, followed by carboxamide functionalization. Microwave-assisted synthesis has been shown to reduce reaction times while maintaining yields (e.g., 73–82% for related furopyridine derivatives) . Classical methods often require reflux conditions, but microwave irradiation (e.g., 100–150°C, 30–60 minutes) offers improved efficiency .

Q. How is this compound structurally characterized?

  • Methodology :

  • Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry and substituent positions. For example, 1H^1H NMR peaks between δ 7.2–8.5 ppm indicate aromatic protons in the fused ring system .
  • X-ray crystallography : Provides unambiguous confirmation of the fused-ring geometry and substituent orientation. includes refinement details for related furopyran derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the common chemical transformations of this compound?

  • Methodology : The carboxamide group and fused-ring system enable reactions such as:

  • Substitution : Nucleophilic attack at the pyridine ring’s electron-deficient positions (e.g., using amines or thiols under basic conditions) .
  • Oxidation/Reduction : The furan ring can undergo selective oxidation to form dihydrofuran derivatives, while the carboxamide may be reduced to amine analogs using LiAlH4_4 .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Methodology :

  • Electrocatalysis : A column-free protocol using multicomponent reactions (e.g., aldehydes, barbituric acid) under mild conditions (20°C, 50 mA/cm2^2) achieves 73–82% yields. This green approach minimizes purification steps .
  • Microwave optimization : For cyclization steps, microwave irradiation (e.g., 150 W, 15 minutes) reduces reaction times by 50–70% compared to thermal methods .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while additives like K2_2CO3_3 improve regioselectivity .

Q. How to resolve contradictions in spectral data during structural analysis?

  • Methodology :

  • Cross-validation : Combine 1H^1H-13C^{13}C HSQC and HMBC NMR to assign ambiguous peaks. For example, HMBC correlations between the carboxamide carbonyl and adjacent protons confirm substituent positions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .
  • X-ray backup : Prioritize crystallography for compounds with complex regiochemistry, as seen in spiro[furopyran-pyrimidine] derivatives .

Q. What mechanisms underlie its biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Kinase binding assays : Use fluorescence polarization or SPR to measure IC50_{50} values. Derivatives of similar scaffolds (e.g., pyrrolo[3,2-b]pyridine-3-carboxamides) show sub-µM inhibition of kinases like DprE1, a tuberculosis drug target .
  • ROS induction : Flow cytometry with DCFH-DA dye quantifies reactive oxygen species (ROS) generation in cell lines, linking structural features (e.g., electron-withdrawing substituents) to oxidative stress pathways .

Q. How do structural modifications impact physicochemical properties?

  • Methodology :

  • LogP analysis : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity. Substituents like methoxy groups increase solubility, while halogen atoms enhance membrane permeability .
  • pKa determination : Potentiometric titration reveals the carboxamide’s acidity (predicted pKa ~13.5), influencing protonation states in biological environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-b]pyridine-3-carboxamide
Reactant of Route 2
Furo[3,2-b]pyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.